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For Researchers, Scientists, and Drug Development Professionals

Abstract
Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to

the phenethylamine class and is a structural analog of mescaline. First synthesized in the

1970s, it is noted for its hallucinogenic effects, which are believed to be mediated primarily

through its interaction with the serotonin 5-HT₂A receptor.[1][2] This document provides a

comprehensive technical overview of proscaline, detailing its chemical identity,

physicochemical properties, pharmacological actions, and established experimental protocols

for its study. The information is intended to serve as a resource for researchers in

pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure
Proscaline is systematically named 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine.[1] Its core

structure is a phenethylamine skeleton substituted with two methoxy groups at the 3 and 5

positions and a propoxy group at the 4 position of the phenyl ring.[2] This substitution pattern

places it in the "scaline" family of mescaline analogs.[1]
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Identifier Value

IUPAC Name
2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1-

amine[1]

Synonyms Proscaline, 4-Propoxy-3,5-DMPEA[1]

CAS Number 39201-78-0

Molecular Formula C₁₃H₂₁NO₃[1]

SMILES CCCOC1=C(OC)C=C(CCN)C=C1OC

InChI

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-

10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-

3H3[1]

InChIKey HYWLMSUAZVDUFW-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of proscaline influence its absorption, distribution,

metabolism, and excretion (ADME) profile. Its increased lipophilicity compared to mescaline is

thought to enhance its ability to cross the blood-brain barrier.[1]

Property Value Form

Molar Mass 239.315 g·mol⁻¹[1] Freebase

275.8 g·mol⁻¹[3] Hydrochloride

Appearance - Freebase

Crystalline solid[3] Hydrochloride

Melting Point Not available Freebase

170-172 °C Hydrochloride

logP 1.70[1] -

Purity ≥98%[3] Hydrochloride
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Solubility
Solvent Concentration

DMF 0.5 mg/mL[4]

DMSO 3 mg/mL[4]

Ethanol 10 mg/mL[4]

PBS (pH 7.2) 3 mg/mL[4]

Pharmacology
Proscaline's psychoactive effects are primarily attributed to its activity as a serotonin receptor

agonist.

Pharmacological Parameter Description

Mechanism of Action

Agonist at serotonin 5-HT₂, 5-HT₂₋, and 5-HT₂₋

receptors.[1] Psychedelic effects are mediated

by 5-HT₂₋ receptor activation.[1][5]

Potency
Approximately 5 to 7 times more potent than

mescaline.[1][4]

Dosage (Oral)
Light: 15-30 mg; Common: 30-40 mg; Strong:

40-60 mg.[1]

Duration of Action 8 to 12 hours.[1]

Subjective Effects
Altered perception, thought, and mood,

including visual and auditory distortions.[1][4]

Tolerance

Develops rapidly with repeated use and shows

cross-tolerance with other serotonergic

psychedelics.[2]

Experimental Protocols
Synthesis of Proscaline Hydrochloride
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The following protocol is adapted from the synthesis described by Alexander Shulgin in

"PiHKAL".[6]

Starting Material: Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile).

Procedure:

A mixture of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g

of n-propyl bromide in 50 mL of anhydrous acetone is treated with 6.9 g of finely powdered

anhydrous potassium carbonate.

The mixture is heated at reflux for 10 hours. An additional 5 g of n-propyl bromide is added,

and refluxing is continued for another 48 hours.[6]

The reaction mixture is filtered, and the solids are washed with acetone. The combined

filtrate and washes are evaporated under vacuum.

The residue is suspended in acidified water and extracted three times with dichloromethane

(CH₂Cl₂). The pooled extracts are washed with 5% NaOH and then with dilute HCl.[6]

The solvent is removed under vacuum to yield 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile

as an oil, which is then purified by distillation (132-142 °C at 0.3 mm/Hg).[6]

A solution of 4.7 g of the purified nitrile in 20 mL of tetrahydrofuran (THF) is treated with 2.4 g

of powdered sodium borohydride.

To this stirred suspension, 1.5 mL of trifluoroacetic acid is added dropwise. The reaction is

exothermic with vigorous gas evolution. Stirring is continued for 1 hour.[6]

The reaction mixture is poured into 300 mL of water, acidified with dilute H₂SO₄, and washed

with CH₂Cl₂.[6]

The aqueous phase is made basic with dilute NaOH and extracted with CH₂Cl₂. The solvent

is removed from the pooled extracts under vacuum.[6]

The resulting crude proscaline freebase is distilled (115-125 °C at 0.3 mm/Hg).[6]
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The purified freebase is dissolved in isopropanol, neutralized with concentrated HCl, and

diluted with anhydrous diethyl ether to precipitate proscaline hydrochloride as white

crystals.[6]

5-HT₂A Receptor Binding Assay (Competitive
Radioligand Binding)
This is a generalized protocol for determining the binding affinity of a test compound (e.g.,

proscaline) for the 5-HT₂A receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor.

Radioligand (e.g., [³H]ketanserin or [³H]LSD).

Test compound (proscaline).

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT₂A ligand like

serotonin or ketanserin).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes +

radioligand), non-specific binding (membranes + radioligand + non-specific control), and

competitor binding (membranes + radioligand + varying concentrations of proscaline).

Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or

proscaline to the appropriate wells. Incubate the plate at a specified temperature (e.g.,

30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
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Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters,

which traps the cell membranes with the bound radioligand.[7]

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the proscaline
concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve

and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the

Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.[9]

[10]

Animals: Male C57BL/6J mice are commonly used.

Procedure:

Acclimation: Allow mice to acclimate to the testing environment (e.g., a standard observation

cage) for a period before drug administration.

Drug Administration: Administer proscaline (or vehicle control) via intraperitoneal (i.p.) or

subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-

response curve.

Observation: Immediately after injection, place the mouse in the observation cage. The

number of head twitches is counted for a set period, typically 30 to 60 minutes.[10][11]

Observations can be done live by a trained observer or by video recording for later analysis.

Data Analysis: The total number of head twitches for each mouse is recorded. The data are

then analyzed to determine the dose-dependent effect of proscaline on HTR frequency. The

ED₅₀ (the dose that produces 50% of the maximal response) can be calculated.
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Visualizations
5-HT₂A Receptor Signaling Pathway
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Caption: Canonical 5-HT₂A receptor signaling cascade initiated by proscaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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